N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester
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Overview
Description
N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester: is a synthetic compound used primarily in research and development. It is characterized by its complex molecular structure, which includes a histidine derivative with a tert-butoxycarbonyl (Boc) protecting group, a methyl ester group, and a substituted benzyl group. This compound is often utilized in the synthesis of peptides and other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester typically involves multiple steps:
Protection of the Histidine Amino Group: The amino group of L-histidine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-histidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Methyl Ester: The carboxyl group of the protected histidine is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Substitution Reaction: The benzyl group is introduced through a substitution reaction involving 3-methyl-4-nitrobenzyl chloride and the protected histidine methyl ester. This step typically requires a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Esterification: Large quantities of L-histidine are protected and esterified using automated reactors and continuous flow systems to ensure consistency and efficiency.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.
Substitution: The Boc protecting group can be removed using acids like trifluoroacetic acid, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium hydroxide (NaOH), hydrochloric acid (HCl)
Substitution: Trifluoroacetic acid (TFA)
Major Products
Amino Derivative: Formed from the reduction of the nitro group.
Carboxylic Acid: Formed from the hydrolysis of the ester group.
Free Amino Histidine: Formed from the removal of the Boc protecting group.
Scientific Research Applications
N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to:
Interact with Enzymes: The histidine moiety can mimic natural substrates, making it useful in enzyme inhibition studies.
Modulate Protein Folding: The Boc protecting group and ester functionalities can influence protein folding and stability, making it valuable in protein engineering research.
Comparison with Similar Compounds
N-Boc-3-(3-methyl-4-nitrobenzyl)-L-histidine methyl ester can be compared with other similar compounds, such as:
N-Boc-L-histidine methyl ester: Lacks the substituted benzyl group, making it less versatile in certain synthetic applications.
N-Boc-3-(4-nitrobenzyl)-L-histidine methyl ester: Similar structure but without the methyl group on the benzyl ring, affecting its reactivity and interactions.
N-Boc-3-(3-methylbenzyl)-L-histidine methyl ester: Lacks the nitro group, which can alter its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific reactivity and suitability for various research applications.
Properties
Molecular Formula |
C20H26N4O6 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
methyl (2S)-3-[1-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H26N4O6/c1-13-8-14(6-7-17(13)24(27)28)10-23-11-15(21-12-23)9-16(18(25)29-5)22-19(26)30-20(2,3)4/h6-8,11-12,16H,9-10H2,1-5H3,(H,22,26)/t16-/m0/s1 |
InChI Key |
QICAMETZWUJWGH-INIZCTEOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)CN2C=C(N=C2)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=C(N=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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